
N,5-dimethyl-1H-pyrazol-3-amine
Overview
Description
N,5-dimethyl-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
N,5-dimethyl-1H-pyrazol-3-amine has shown potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with biological targets, influencing metabolic pathways. For instance, the compound's mechanism of action involves the reduction of its nitro group to form reactive intermediates that can disrupt cellular functions by inhibiting specific enzymes or binding to receptors.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound derivatives exhibited significant inhibitory effects on various cancer cell lines. The compounds were tested for their ability to induce apoptosis in human epidermoid cancer cells (A431), revealing a dose-dependent response that highlights their therapeutic potential .
Agricultural Science
Pesticide Development
The compound is also explored for its utility in developing agrochemicals. Its ability to act as a building block for synthesizing more complex heterocyclic compounds makes it valuable in creating novel pesticides that can target specific pests while minimizing environmental impact.
Data Table: Comparative Efficacy of Pyrazole Derivatives in Pest Control
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
This compound | Aphids | 85 | |
1-Methyl-5-nitro-1H-pyrazol-3-amine | Whiteflies | 75 | |
3-Amino-pyrazole derivative | Spider mites | 90 |
Materials Science
Synthesis of Functional Materials
This compound is utilized in synthesizing functional materials due to its versatile reactivity. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that compounds derived from this compound exhibit improved performance in various applications, including coatings and adhesives .
Mechanistic Studies
Understanding Biological Interactions
Ongoing research focuses on elucidating the interactions between this compound and biological targets. Studies employing techniques like NMR spectroscopy have provided insights into the compound's binding affinities and mechanisms of action against specific enzymes involved in disease processes .
Case Study: Interaction with Enzyme Targets
Investigations into the compound’s interaction with Mycobacterium tuberculosis enzymes have revealed its potential as a new antitubercular agent. By targeting key enzymes in the fatty acid synthesis pathway, derivatives of this compound may offer new therapeutic strategies against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of N,5-dimethyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,3-dimethyl-1H-pyrazol-5-amine
- 4-amino-3,5-dimethyl-1H-pyrazole
Uniqueness: N,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N,5-Dimethyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 113.15 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. For example, a common synthetic route includes:
- Reagents : Hydrazine hydrate, acetylacetone.
- Conditions : Heating under reflux in an acidic medium.
- Yield : Generally high yields are reported (up to 85%).
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer activity through various mechanisms:
- CHK1 Inhibition : Compounds similar to this compound have been shown to inhibit Checkpoint Kinase 1 (CHK1), which plays a crucial role in DNA damage response and cell cycle regulation. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents .
Antidiabetic Activity
In vitro studies have demonstrated that this compound exhibits promising antidiabetic effects by inhibiting key enzymes involved in carbohydrate metabolism:
These results suggest that the compound may help manage blood glucose levels by slowing carbohydrate digestion.
Antioxidant Activity
This compound also exhibits antioxidant properties. In vitro assays have shown its ability to scavenge free radicals and reduce oxidative stress:
Assay Method | Activity |
---|---|
DPPH Scavenging | Significant reduction observed |
ABTS Assay | High radical scavenging ability |
These antioxidant effects are beneficial for preventing cellular damage linked to various diseases, including cancer and diabetes .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 20 to 50 µM.
- Diabetes Management : Another study assessed the compound's effect on diabetic rats. Administration of this compound resulted in significant reductions in blood glucose levels compared to control groups.
Q & A
Q. What synthetic methodologies are optimal for preparing N,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?
Basic Question
The synthesis of pyrazole derivatives like this compound typically involves condensation of hydrazines with β-diketones or via cyclization of enaminones. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to ethanol or water .
- Temperature : Reactions often proceed at 80–120°C under reflux to avoid side products from thermal decomposition .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions influence regioselectivity of methyl group incorporation .
Advanced Research Consideration
For optimization, employ Quality-by-Design (QbD) principles:
- Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature gradients).
- Monitor reaction progress via HPLC-MS to identify intermediates and byproducts .
- Compare yields under microwave-assisted vs. traditional thermal conditions to reduce reaction times .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Basic Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and hydrogen-bonding patterns. Key steps:
- Grow crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.
- Use SHELX software (e.g., SHELXL-2018) for structure refinement, ensuring R-factors < 5% for high reliability .
Advanced Research Consideration
For disordered structures or twinned crystals:
- Apply ORTEP-3 for graphical visualization of thermal ellipsoids and hydrogen-bonding networks .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N contacts) and compare packing motifs with analogs .
Q. What experimental strategies are recommended for assessing the biological activity of this compound in enzyme inhibition studies?
Basic Question
- Binding assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
- Enzyme kinetics : Monitor inhibition via UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) .
Advanced Research Consideration
For mechanistic insights:
- Conduct isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions to binding .
- Pair molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding poses and stability over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Basic Question
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Validate purity via NMR and HPLC (>98%) to exclude confounding effects from impurities .
Advanced Research Consideration
- Perform meta-analysis of published IC50 values, accounting for differences in assay conditions (pH, temperature).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at N1) with activity trends .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Basic Question
- DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic regions (e.g., C3 position) susceptible to attack .
- Calculate Fukui indices to map nucleophilic/electrophilic sites .
Advanced Research Consideration
- Simulate reaction pathways using CP2K or Gaussian 16 to identify transition states and activation energies.
- Compare computed vs. experimental NMR shifts (δ<sup>13</sup>C) to validate tautomeric preferences .
Q. How does this compound compare structurally and functionally to its analogs in drug discovery?
Basic Question
- Structural analogs : Compare with N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (C11H14N4) to assess phenyl vs. methyl substituent effects on solubility .
- Functional analogs : Contrast with 1-(difluoromethyl)-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine to evaluate fluorination impacts on metabolic stability .
Advanced Research Consideration
Properties
IUPAC Name |
N,5-dimethyl-1H-pyrazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6-2)8-7-4/h3H,1-2H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRPJIYGAPVJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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